molecular formula C11H10N2O2 B1270693 3-(1H-pyrazol-1-ylmethyl)benzoic acid CAS No. 562803-68-3

3-(1H-pyrazol-1-ylmethyl)benzoic acid

Cat. No. B1270693
M. Wt: 202.21 g/mol
InChI Key: UMYNAPRDOSIHOY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to 3-(1H-pyrazol-1-ylmethyl)benzoic acid involves the reaction of pyrazole derivatives with benzoic acid or its derivatives under various conditions. For instance, the synthesis of palladium(II) and platinum(II) complexes with similar pyrazole-benzoic acid ligands involves intricate steps that highlight the compound's utility in forming biologically active complexes (McKay et al., 2016).

Molecular Structure Analysis

Structural elucidation of pyrazole derivatives, including X-ray crystallography, has revealed detailed insights into their molecular geometry, confirming the presence of a pyrazole ring and its conformational relationship with adjacent groups. This structural information is crucial for understanding the compound's chemical behavior and reactivity (Naveen et al., 2018).

Chemical Reactions and Properties

The compound participates in various chemical reactions, forming complexes with metals or undergoing functionalization reactions. For example, reactions involving pyrazole-1-ylmethyl benzoic acid derivatives can yield compounds with significant biological activity, as evidenced by their use in synthesizing novel pyrazole derivatives (Bade & Vedula, 2015).

Physical Properties Analysis

The physical properties of 3-(1H-pyrazol-1-ylmethyl)benzoic acid derivatives, such as solubility, melting point, and crystal structure, can be inferred from related compounds. Studies involving Hirshfeld surface analysis and thermal decomposition provide insights into the compound's stability and intermolecular interactions (Kumara et al., 2018).

Scientific Research Applications

Chemistry and Properties of Related Compounds

Research highlights the significant variability in the chemistry and properties of compounds structurally related to 3-(1H-pyrazol-1-ylmethyl)benzoic acid, such as 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine. These studies encompass various branches of chemistry including the preparation, properties, and the potential biological and electrochemical activity of these compounds and their complexes. Such research pinpoints areas that may hold future scientific interest, especially concerning unknown analogues (Boča, Jameson, & Linert, 2011).

Synthesis of Pyrazole Heterocycles

3-(1H-pyrazol-1-ylmethyl)benzoic acid belongs to the pyrazole class of heterocycles, which are crucial in medicinal chemistry due to their wide-ranging biological activities. A comprehensive review discusses the synthesis of these heterocycles, elaborating on the methodologies and the significance of pyrazole COX-2 inhibitors, underlining the importance of these heterocycles in the development of biologically active compounds (Dar & Shamsuzzaman, 2015).

Biological Activity and Gut Function Regulation

Studies have identified the potential of benzoic acid derivatives, closely related to 3-(1H-pyrazol-1-ylmethyl)benzoic acid, in regulating gut functions. This includes the modulation of enzyme activity, redox status, immunity, and microbiota, thereby impacting growth and health (Mao, Yang, Chen, Yu, & He, 2019).

Influence on the Electronic System of Ligands

In-depth research into biologically important ligands like benzoic acid derivatives has revealed their interaction with metals and the resulting perturbation of the electronic system of these ligands. Understanding these interactions is vital for comprehending the nature of these compounds' interactions with biological targets, such as receptors or vital cell components (Lewandowski, Kalinowska, & Lewandowska, 2005).

Pharmacological and Molecular Docking Studies

Research focusing on benzofused thiazole derivatives, structurally related to 3-(1H-pyrazol-1-ylmethyl)benzoic acid, has explored their potential as alternative antioxidant and anti-inflammatory agents. The synthesized compounds underwent in vitro screening for these activities, and docking simulations were performed to determine the probable binding model, contributing valuable information for the design of more active biological agents (Raut et al., 2020).

Structure-Related Biological Activity

Natural carboxylic acids, like benzoic acid derivatives, are known for their biological activity. Research comparing structural differences among these acids has shown how these variations influence their antioxidant, antimicrobial, and cytotoxic activities, offering insights into the effect of structural elements on the biological potency of these compounds (Godlewska-Żyłkiewicz et al., 2020).

Synthesis and Biological Applications of Pyrazole Carboxylic Acid Derivatives

Pyrazole carboxylic acid derivatives, closely related to 3-(1H-pyrazol-1-ylmethyl)benzoic acid, have been noted for their varied biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. A review comprehensively presents the synthesis methods of these derivatives and discusses their biological applications, offering a resource for medicinal chemistry research (Cetin, 2020).

properties

IUPAC Name

3-(pyrazol-1-ylmethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-11(15)10-4-1-3-9(7-10)8-13-6-2-5-12-13/h1-7H,8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYNAPRDOSIHOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CN2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00361421
Record name 3-(1H-pyrazol-1-ylmethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-pyrazol-1-ylmethyl)benzoic acid

CAS RN

562803-68-3
Record name 3-(1H-pyrazol-1-ylmethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1H-pyrazol-1-ylmethyl)benzoic acid
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